molecular formula C14H15N3O3 B4361274 N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B4361274
M. Wt: 273.29 g/mol
InChI Key: QKXIIOANBMZZNI-UHFFFAOYSA-N
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Description

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide: is a synthetic organic compound that features a pyrazole ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Ethyl and Methyl Groups: Alkylation reactions are used to introduce the ethyl and methyl groups onto the pyrazole ring.

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized from catechol and formaldehyde through a condensation reaction.

    Coupling of the Pyrazole and Benzodioxole Rings: The final step involves coupling the pyrazole ring with the benzodioxole moiety through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole and benzodioxole rings.

    Reduction: Reduced forms of the compound, potentially leading to the formation of alcohols or amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide
  • N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylbenzamide
  • N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-ethanamine

Uniqueness

N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the pyrazole and benzodioxole rings, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(1-ethyl-5-methylpyrazol-4-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-3-17-9(2)11(7-15-17)16-14(18)10-4-5-12-13(6-10)20-8-19-12/h4-7H,3,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXIIOANBMZZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=CC3=C(C=C2)OCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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